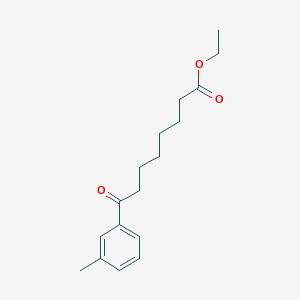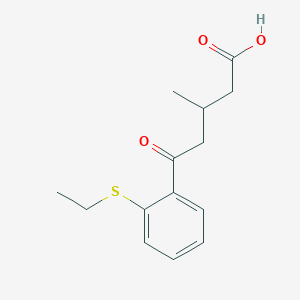
Ethyl 8-(3-methylphenyl)-8-oxooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
The molecular structure analysis would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes. This could include its reactivity with other compounds, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility in various solvents, and spectral properties (IR, UV-Vis, NMR, MS). These properties can help in identifying and characterizing the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Evaluation
A study focused on the synthesis of β-aryl-γ-ethyl-α-methylidene-γ-lactones and β-aryl-γ-ethyl-α-methylidene-γ-lactams, utilizing intermediates derived from ethyl diethoxyphosphorylacetate and 1-aryl-2-nitro-1-butenes, with a notable focus on cytotoxicity against various leukemia cell lines (Albrecht et al., 2010).
Chemoenzymatic Synthesis
A study demonstrated the chemoenzymatic synthesis of (4S,5R)-5-hydroxy-γ-decalactone from ethyl 2-hydroxy-3-oxooctanoate using immobilized baker's yeast, showing high diastereoselectivity and enantioselectivity (Fadnavis et al., 1999).
Asymmetric Synthesis for Medicinal Application
Research on the asymmetric synthesis of (2R,3S)-2,3-Epoxyoctanal, a key intermediate of 14,15-Leukotriene A4, was conducted using ethyl 3-chloro-2-oxooctanoate. The process involved multiple steps, including reduction, dehydrochlorination, and oxidation (Tsuboi et al., 1987).
Applications in Dye Synthesis
A synthesis process for ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates was developed, with potential applications in liquid crystal displays. This study highlights the use of ethyl oxo-compounds in the creation of new fluorescent dyes (Bojinov & Grabchev, 2003).
Enzymatic Reduction in Chemical Synthesis
An enzymatic process utilizing Rhodococcus sp. for the efficient reduction of ethyl 8-chloro-6-oxooctanoate to ethyl (S)-8-chloro-6-hydroxyoctanoate was described, emphasizing the potential of biocatalysis in synthesizing important chiral precursors (Chen et al., 2014).
Protein Engineering for Synthesis Optimization
A study combined protein engineering approaches to optimize Vibrio fluvialis aminotransferase for synthesizing (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate in imagabalin synthesis, an advanced candidate for treating generalized anxiety disorder (Midelfort et al., 2013).
Whisky Lactone Synthesis
A method for synthesizing whisky lactone, starting with 3-methyl-4-oxooctanoic acid and involving various chemical reactions including free radical addition, reduction, and intramolecular dehydration, was explored (Junsong, 2012).
Development of Corrosion Inhibitors
A theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors of copper in nitric acid was performed. Compounds such as ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate were analyzed, highlighting the significance of molecular structure in determining inhibition efficiency (Zarrouk et al., 2014).
Safety And Hazards
Zukünftige Richtungen
This would involve a discussion of potential future research directions. For example, if the compound has medicinal properties, future work could involve improving its efficacy or reducing side effects. If it’s a novel compound, future work could involve exploring its properties and potential applications .
Eigenschaften
IUPAC Name |
ethyl 8-(3-methylphenyl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-20-17(19)12-7-5-4-6-11-16(18)15-10-8-9-14(2)13-15/h8-10,13H,3-7,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWBCDKEGRSFQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645551 |
Source


|
| Record name | Ethyl 8-(3-methylphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(3-methylphenyl)-8-oxooctanoate | |
CAS RN |
898751-58-1 |
Source


|
| Record name | Ethyl 3-methyl-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-(3-methylphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)
![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)
![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)







![5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325834.png)